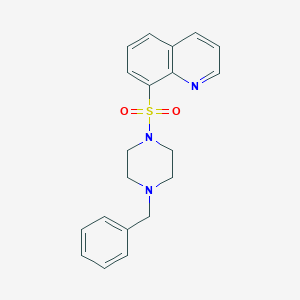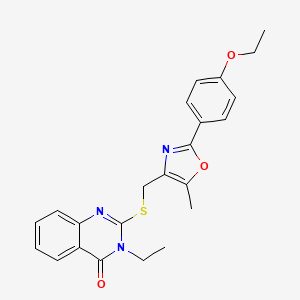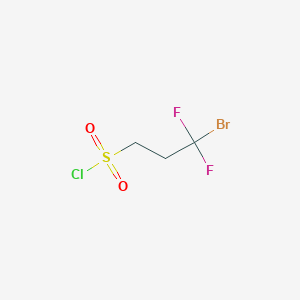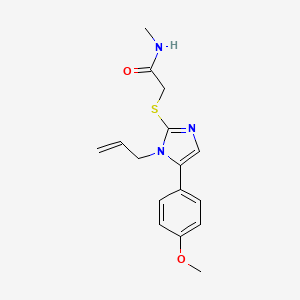![molecular formula C20H18N2O4 B2493005 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 946341-70-4](/img/structure/B2493005.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The introduction of specific acetamide derivatives, including the one of interest, involves understanding their broader class and the relevance of their structural components, such as benzodioxin and isoxazol rings. These components are often explored for their pharmacological activities, making the synthesis and study of such compounds a valuable area of research.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, starting from available precursors through processes like oxidative aminocarbonylation, cyclization, and condensation reactions. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols highlights a method that could be analogous to the synthesis of the compound (Gabriele et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has shown that compounds with similar structures to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide have been synthesized and evaluated for various biological activities. For instance, a study by Gull et al. (2016) explored the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via C-C coupling methodology, revealing moderate to good activities across different biological assays, including antioxidant, antibacterial, and urease inhibition effects. Molecular docking studies further supported their potential as urease inhibitors, suggesting the importance of hydrogen bonding for enzyme inhibition (Gull et al., 2016).
Antitumor Activities
Additionally, derivatives bearing structural similarities have been screened for antitumor activities. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, evaluating their antitumor potential in vitro against multiple human tumor cell lines. Some compounds demonstrated considerable anticancer activity, highlighting the pharmacophoric group of 2-(4-aminophenyl)benzothiazole as significant for antitumor activity (Yurttaş et al., 2015).
Antibacterial Agents
Research by Abbasi et al. (2016) focused on N-substituted sulfonamides bearing a benzodioxane moiety, demonstrating potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This suggests that modifications of the benzodioxane core can lead to significant antibacterial properties (Abbasi et al., 2016).
Enzyme Inhibition
Abbasi et al. (2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential, specifically against α-glucosidase and acetylcholinesterase. The study found substantial inhibitory activity, with molecular docking results aligning with in vitro data, suggesting these compounds as potential therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-2-4-14(5-3-13)18-11-16(22-26-18)12-20(23)21-15-6-7-17-19(10-15)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMNQMXJEGNLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[chromane-2,3'-thietan]-4-one](/img/structure/B2492923.png)



![1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2492928.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)



![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2492937.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)
![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)
